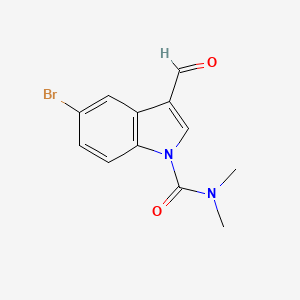
5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position, a formyl group at the 3-position, and a dimethylcarboxamide group at the 1-position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide typically involves the following steps:
Bromination: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formylation: The formyl group is introduced at the 3-position through a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Carboxamide Formation: The final step involves the introduction of the N,N-dimethylcarboxamide group at the 1-position. This can be achieved by reacting the intermediate compound with dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
化学反应分析
Types of Reactions
5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
Oxidation: 5-bromo-3-carboxy-N,N-dimethyl-1H-indole-1-carboxamide.
Reduction: 5-bromo-3-hydroxymethyl-N,N-dimethyl-1H-indole-1-carboxamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
5-bromo-3-formyl-1H-indole-1-carboxamide: Lacks the N,N-dimethyl group, which may affect its biological activity and chemical reactivity.
5-bromo-3-formyl-N,N-dimethyl-1H-indole-2-carboxamide:
5-bromo-3-formyl-1H-indole-1-carboxylate: Contains an ester group instead of a carboxamide group, which can influence its solubility and reactivity.
Uniqueness
5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide is unique due to the presence of the N,N-dimethylcarboxamide group at the 1-position, which can enhance its stability and biological activity. The combination of the bromine atom, formyl group, and carboxamide group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC 名称 |
5-bromo-3-formyl-N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2/c1-14(2)12(17)15-6-8(7-16)10-5-9(13)3-4-11(10)15/h3-7H,1-2H3 |
InChI 键 |
QOMRSNPTJFTQIG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















